molecular formula C15H9ClFN5O2S B12029991 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 585551-62-8

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12029991
CAS No.: 585551-62-8
M. Wt: 377.8 g/mol
InChI Key: URZCDVPSPONNAD-QGMBQPNBSA-N
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Description

4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic or basic conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

In medicine, compounds like this are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

Industrially, triazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties. This compound may find applications in these areas due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The presence of both chloro and nitro groups in the benzylidene moiety, along with the fluorophenyl group, may confer unique chemical and biological properties to 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

585551-62-8

Molecular Formula

C15H9ClFN5O2S

Molecular Weight

377.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClFN5O2S/c16-12-6-1-9(7-13(12)22(23)24)8-18-21-14(19-20-15(21)25)10-2-4-11(17)5-3-10/h1-8H,(H,20,25)/b18-8+

InChI Key

URZCDVPSPONNAD-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F

Origin of Product

United States

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